

Technical Guide: S-(Allylthio)-L-cysteine (SAMC)

Synthesis & Characterization

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Compound of Interest

Compound Name: S-(Allylthio)-L-cysteine

CAS No.: 2281-22-3

Cat. No.: B1654410

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Executive Summary & Chemical Identity

S-(Allylthio)-L-cysteine (SAMC) is a water-soluble organosulfur compound originally identified in aged garlic extract.[1] Unlike the unstable thiosulfinate allicin, SAMC possesses a stable asymmetric disulfide structure that allows for high oral bioavailability while retaining potent antiproliferative activity.

Property	Specification
IUPAC Name	(2R)-2-amino-3-(prop-2-enylsulfanyl)propanoic acid
Common Name	S-Allylmercaptocysteine (SAMC)
CAS Number	133345-83-2
Molecular Formula	C ₆ H ₁₁ NO ₂ S ₂
Molecular Weight	193.29 g/mol
Structure	Allyl-S-S-Cysteine
Solubility	Water (High), PBS (High), Methanol (Moderate)
Key Stability	Stable in plasma; metabolizes to Allyl Mercaptan

Synthesis Protocols

Two primary routes are established: the Biomimetic Route (preferred for yield and green chemistry) and the Chemical Activation Route (preferred for derivative synthesis).

Protocol A: Biomimetic Synthesis (High Yield)

This method mimics the natural thiosulfinate-thiol exchange reaction, offering reported yields up to 93% under mild conditions.

Reagents:

- Precursor A: Allicin (Diallyl thiosulfinate) - Freshly synthesized or high-purity commercial grade.
- Precursor B: L-Cysteine (Free base or HCl salt).
- Solvent: Deionized Water or Phosphate Buffer (pH 6.0).

Step-by-Step Workflow:

- Preparation of Allicin: If not purchased, synthesize allicin by oxidizing diallyl disulfide (DADS) with peracetic acid or reacting Alliin with Alliinase. Ensure purity >90%.
- Reaction Setup: Dissolve L-Cysteine (1.0 eq) in water/buffer.
- Addition: Dropwise add Allicin (1.0–1.2 eq) to the cysteine solution at Room Temperature (25°C).
- Incubation: Stir the mixture for 30–60 minutes. The reaction is rapid and spontaneous.
 - Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#) Cysteine thiolate attacks the sulfur atom of allicin, displacing allyl sulfenic acid.
- Purification:
 - Wash the aqueous phase with ethyl acetate to remove unreacted allicin and non-polar byproducts (diallyl polysulfides).

- Lyophilize the aqueous phase to obtain crude SAMC.
- Recrystallization: Purify using Water/Ethanol (1:1 v/v) to yield white crystalline powder.

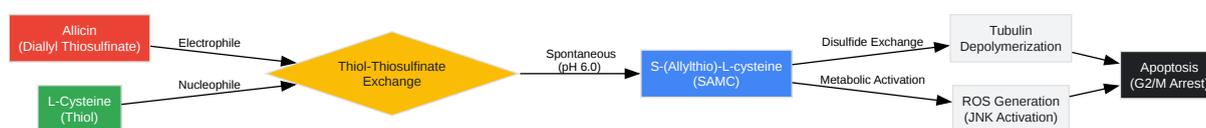
Protocol B: Chemical Activation (Methoxycarbonylsulfenyl Chloride Method)

Used when precise control over asymmetric disulfide formation is required to avoid homodimer (cystine) formation.

- Activation: React L-Cysteine with Methoxycarbonylsulfenyl chloride (ScmCl) in acidic methanol to form the intermediate S-methoxycarbonylsulfenyl-L-cysteine.
- Disulfide Exchange: Add Allyl Mercaptan (Allyl thiol) to the intermediate. The allyl thiol attacks the activated sulfur, releasing COS and methanol, forming SAMC.
- Yield: Typically 60–80%.^[5]

Visualization of Synthesis & Mechanism

The following diagram illustrates the biomimetic synthesis pathway and the downstream biological mechanism of action (MOA).



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Caption: Figure 1.^[6] Biomimetic synthesis of SAMC via Allicin-Cysteine exchange and subsequent dual-pathway induction of apoptosis.

Characterization & Quality Control

Validation of SAMC requires confirming the asymmetric disulfide bond and absence of the symmetric homodimer (L-Cystine).

Nuclear Magnetic Resonance (NMR)

The diagnostic signature of SAMC is the presence of both the allyl group signals and the cysteine backbone signals, with specific shifts indicating the disulfide linkage.

Nucleus	Moiety	Chemical Shift (δ ppm)	Multiplicity	Assignment
^1H	Allyl	5.75 – 5.95	Multiplet (1H)	–CH= (Methine)
^1H	Allyl	5.10 – 5.30	Doublet of Doublets (2H)	=CH ₂ (Terminal alkene)
^1H	Allyl	3.35 – 3.45	Doublet (2H)	–S–CH ₂ – (Allylic)
^1H	Cys	3.90 – 4.10	Doublet of Doublets (1H)	α -CH (Chiral center)
^1H	Cys	2.90 – 3.20	Multiplet (2H)	β -CH ₂ (Cysteine methylene)
^{13}C	Carbonyl	~170.0	Singlet	–COOH
^{13}C	Allyl	~133.0	Singlet	–CH=
^{13}C	Allyl	~119.0	Singlet	=CH ₂

Mass Spectrometry (LC-MS/MS)[2][15][16]

- Ionization: ESI Positive Mode.
- Precursor Ion $[M+H]^+$: m/z 194.03 (Calculated).
- Key Fragments:
 - m/z 73 (Allyl-S group loss/fragment).
 - m/z 122 (Cysteine residue fragment).

- Differentiation: Distinguish from S-Allylcysteine (SAC, MW 161) by the mass difference of +32 Da (one sulfur atom).

HPLC Purity Method[2][17]

- Column: C18 Reverse Phase (e.g., Phenomenex Gemini-NX, 5 µm, 250 x 4.6 mm).
- Mobile Phase: Isocratic 20% Acetonitrile / 80% Water (0.1% Formic Acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (peptide bond) or 254 nm.
- Retention Time: SAMC elutes after Cysteine but before Diallyl Disulfide.

Stability & Storage

- Solid State: Stable for >1 year at -20°C when desiccated.
- Aqueous Solution: Stable at pH 5–7. Rapidly degrades at pH >9 (disulfide exchange).
- Plasma Stability: SAMC is relatively stable in plasma compared to allicin but is metabolized into Allyl Mercaptan and N-acetyl-SAMC.
- Handling: Avoid strong reducing agents (DTT, Beta-mercaptoethanol) during handling, as these will cleave the disulfide bond and destroy the molecule.

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